2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a methoxy group at the ortho position and the ethanone moiety is substituted with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the chlorination of 1-(2-methoxyphenyl)ethan-1-one using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically takes place under reflux conditions in the presence of a solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2,2-dichloro-1-(2-methoxyphenyl)ethanol.
Oxidation: Formation of 2,2-dichloro-1-(2-hydroxyphenyl)ethan-1-one.
Scientific Research Applications
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and bioactivity, making it a valuable tool in medicinal chemistry and biological studies.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(3-methoxyphenyl)ethan-1-one
- 2,2-Dichloro-1-(4-methoxyphenyl)ethan-1-one
- 2,2-Dichloro-1-(2,5-dimethoxyphenyl)ethan-1-one
Uniqueness
2,2-Dichloro-1-(2-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the methoxy group at the ortho position, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its meta and para counterparts.
Properties
CAS No. |
57956-70-4 |
---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3 |
InChI Key |
TXJGXNTZTBEJHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.